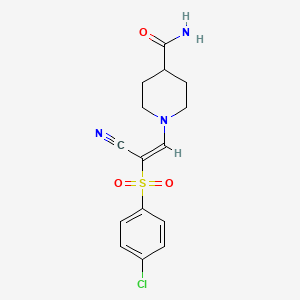![molecular formula C21H21ClN4O2S B3411371 2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904831-60-3](/img/structure/B3411371.png)
2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
The compound “2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned likely has a complex structure due to the presence of multiple functional groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Mécanisme D'action
2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide inhibits this compound by binding to its ATP-binding site, preventing the phosphorylation of downstream substrates. This leads to the modulation of various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have various biochemical and physiological effects, including the modulation of insulin signaling, cell cycle regulation, and apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-kB signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for this compound inhibition. However, the compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide could focus on its potential therapeutic applications in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further studies could investigate the compound's potential synergy with other drugs and its effects on other signaling pathways. Finally, the development of more potent and selective this compound inhibitors could lead to the development of more effective therapies for various diseases.
Applications De Recherche Scientifique
2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound has been shown to inhibit this compound, which plays a crucial role in the pathogenesis of these diseases. In cancer, this compound inhibition has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In Alzheimer's disease, this compound inhibition has been shown to reduce the accumulation of amyloid-beta plaques, a hallmark of the disease. In diabetes, this compound inhibition has been shown to enhance insulin sensitivity and glucose uptake, leading to improved glycemic control.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-18-9-2-3-10-20(18)29(27,28)25-17-8-6-7-16(15-17)19-11-12-21(24-23-19)26-13-4-1-5-14-26/h2-3,6-12,15,25H,1,4-5,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWXSZIIVMAZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3411289.png)
![(2-Chloro-6-fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3411294.png)

![1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3411310.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411320.png)
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411324.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B3411330.png)
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B3411335.png)




